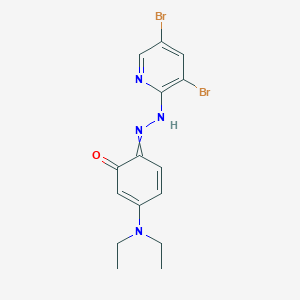

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

Description

Historical Development of Pyridylazo Reagents

The development of pyridylazo compounds as analytical reagents dates back several decades, with the earliest significant representatives being 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR). PAN was first recommended as a spectrophotometric reagent by Cheng and Bray, who demonstrated its ability to form reddish colored chelates with zinc(II), copper(II), and cadmium(II). This discovery marked a significant advancement in colorimetric analysis, providing a versatile reagent for multiple metal determinations.

Throughout the 1970s and 1980s, researchers systematically explored structural modifications to these early compounds, seeking improved sensitivity and selectivity. Shibata and colleagues made significant contributions by investigating the application of PAN for the spectrophotometric determination of manganese(II), iron(II), gallium(III), mercury(II), and yttrium(III). The extraction characteristics of iron(II), cobalt(II), and nickel(II) chelates with PAN were subsequently studied by Puschel and collaborators, further expanding the analytical applications of these reagents.

A breakthrough in this field came with the development of halogen-substituted derivatives, which demonstrated substantially enhanced sensitivity compared to their parent compounds. The introduction of 5-bromo and 5-chloro substituents on the pyridine ring of PAN (creating 5-Br-PAN and 5-Cl-PAN) resulted in chelates with considerably greater molar extinction coefficients than those of unsubstituted PAN. This discovery led to the synthesis of increasingly complex and specialized pyridylazo reagents, culminating in the development of 2-(2-pyridylazo)-5-diethylaminophenol (PADAP) and its halogenated derivatives, including the highly effective 2-(3,5-dibromo-2-pyridylazo)-5-(diethylamino)-phenol (3,5-diBr-PADAP).

Significance of this compound in Analytical Research

This compound has emerged as one of the most sensitive and selective pyridylazo reagents, offering significant advantages over earlier compounds in this class. The incorporation of two bromine atoms at positions 3 and 5 of the pyridine ring, combined with the diethylamino group at position 5 of the phenol moiety, creates a highly effective chromogenic reagent with exceptional spectrophotometric properties.

The significance of 3,5-diBr-PADAP in analytical chemistry stems from its remarkable sensitivity in metal ion determination. Studies have demonstrated its effectiveness for the spectrophotometric determination of numerous elements including antimony(III), vanadium(III), silver(I), and uranium(VI). For uranium(VI) determination, this reagent has been shown to be almost twice as sensitive as PAR, with a molar extinction coefficient of 7.61 × 10⁴ L·mol⁻¹·cm⁻¹ at pH 8.2 and 564 nm.

Particularly noteworthy is the application of 3,5-diBr-PADAP for zinc determination, where it demonstrates exceptional sensitivity. Research has established a molar absorptivity of 1.3 × 10⁵ L·mol⁻¹·cm⁻¹ at 570 nm for the zinc complex, with a molar ratio of zinc to 3,5-diBr-PADAP of 1:2. Beer's law is obeyed up to 0.7 ppm of zinc, enabling trace analysis in environmental samples. This exceptional sensitivity, combined with the ability to develop selective methodologies through appropriate pH control and masking agents, has established 3,5-diBr-PADAP as a reagent of choice for numerous analytical applications.

Nomenclature and Structural Variations of Pyridylazo Compounds

The nomenclature of pyridylazo compounds follows systematic organic chemistry naming conventions, with variations reflecting the positions of substituents and the nature of the aromatic components. The basic structure typically consists of a pyridine ring connected via an azo group (-N=N-) to another aromatic system, which may be naphthalene, phenol, or other aromatic structures.

The common abbreviation system for these compounds derives from their structural components. For example:

- PAN: 1-(2-Pyridylazo)-2-naphthol

- PAR: 4-(2-Pyridylazo)resorcinol

- PADAP: 2-(2-Pyridylazo)-5-diethylaminophenol

Structural variations of pyridylazo compounds primarily involve:

Modifications to the pyridine ring, particularly through halogenation:

- 5-Br-PAN: 1-(5-Bromo-2-pyridylazo)-2-naphthol

- 5-Cl-PAN: 1-(5-Chloro-2-pyridylazo)-2-naphthol

- 3,5-diBr-PADAP: 2-(3,5-Dibromo-2-pyridylazo)-5-diethylaminophenol

Variations in the second aromatic component:

- Naphthol-based compounds (e.g., PAN)

- Resorcinol-based compounds (e.g., PAR)

- Diethylaminophenol-based compounds (e.g., PADAP)

Additional functional groups that modify reactivity and selectivity:

- Amino groups (e.g., 4-(2-pyridylazo)-m-phenylenediamine)

- Alkyl groups (e.g., 5-(2-pyridylazo)-p-cresol)

Table 1 summarizes key structural variations of pyridylazo compounds and their primary applications:

| Compound | Structure Variation | Primary Applications |

|---|---|---|

| PAN | Basic structure with naphthol | Cu(II), Zn(II), Cd(II), Ag(I), Ga(III), Al(III), Bi(III), Sb(III) |

| PAR | Resorcinol instead of naphthol | Cu(II), Tl(I), Hf(IV), Co(II) |

| 5-Br-PAN | Bromine at position 5 of pyridine | Enhanced sensitivity for various metals |

| 5-Cl-PAN | Chlorine at position 5 of pyridine | Similar to 5-Br-PAN with different selectivity patterns |

| PADAP | Diethylaminophenol group | U(VI) with higher sensitivity than PAR |

| 5-Br-PADAP | Bromine at position 5 of pyridine in PADAP | Cd(II), Sb(III), Co(II), Ti(III), Zn(III), U(VI), Hg(II), Cu(II), Ni(II), Mn(II) |

| 3,5-diBr-PADAP | Dibromine at positions 3,5 of pyridine | Sb(III), V(III), Ag(I), U(VI), Zn(II) with exceptional sensitivity |

These structural variations significantly impact the spectrophotometric properties, selectivity, and sensitivity of the reagents for different metal ions. Generally, halogenated derivatives exhibit higher molar extinction coefficients than their non-halogenated counterparts, with 3,5-diBr-PADAP demonstrating some of the highest sensitivity values among these compounds.

Properties

IUPAC Name |

2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNVESNWHXBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609226 | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-54-3 | |

| Record name | 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azo Precursor Synthesis

The azo precursor is synthesized via diazotization and coupling reactions. An aminopyridine derivative is diazotized using nitrous acid (HNO₂) under acidic conditions, followed by coupling with 5-(diethylamino)phenol. This step forms the azo (-N=N-) linkage critical for the compound’s chromogenic properties.

Bromination Step

The bromination of the azo precursor introduces bromine atoms at the 3,5-positions of the pyridine ring. This reaction is carried out using elemental bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide) in a chlorinated solvent such as chloroform or dichloromethane. Temperature control (0–5°C) ensures selective substitution and minimizes side reactions.

Table 1: Laboratory-Scale Bromination Conditions

| Parameter | Details |

|---|---|

| Solvent | Chloroform or dichloromethane |

| Brominating Agent | Br₂ (1.2–1.5 equivalents) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 12–24 hours |

| Workup | Quenching with Na₂S₂O₃, extraction, drying over Na₂SO₄ |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) |

| Yield | 70–85% |

Industrial-Scale Production

Industrial synthesis prioritizes efficiency, safety, and scalability. Continuous flow reactors replace batch processes to enhance heat and mass transfer, reducing reaction times and improving consistency.

Continuous Flow Bromination

In flow reactors, the azo precursor and bromine are mixed in a controlled stoichiometric ratio, with residence times optimized to 30–60 minutes. The use of dichloromethane as a solvent allows for easier separation and recycling.

Table 2: Industrial Bromination Parameters

| Parameter | Details |

|---|---|

| Reactor Type | Continuous flow (microreactor) |

| Temperature | 20–25°C |

| Pressure | 1–2 bar |

| Bromine Equivalents | 1.1–1.3 |

| Throughput | 5–10 kg/h |

| Purification | Crystallization (ethanol/water mixture) |

| Purity | ≥98% (HPLC) |

Optimization and Challenges

Solvent Selection

Chlorinated solvents are preferred for their ability to dissolve both the azo precursor and bromine. However, environmental concerns have spurred research into greener alternatives like ethyl acetate, albeit with slight yield reductions (~5–10%).

Temperature Sensitivity

Overheating during bromination leads to di-bromination byproducts. Laboratory protocols use ice baths, while industrial setups employ jacketed reactors with precise cooling systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding phenolic compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Analytical Chemistry

Reagent for Metal Ion Detection:

3,5-Dibromo-PADAP is extensively used as a reagent for detecting and quantifying metal ions in solution. It forms stable complexes with various metal ions, allowing for spectrophotometric analysis. For example, it has been effectively utilized to detect thiocyanate ions in water samples through colorimetric methods where the intensity of color correlates with ion concentration .

Table 1: Detection of Metal Ions Using 3,5-Dibromo-PADAP

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Lead (Pb²⁺) | Colorimetric | High |

| Copper (Cu²⁺) | Spectrophotometry | Moderate |

| Nickel (Ni²⁺) | Chelation Reaction | High |

Biochemical Applications

Enzyme Activity Studies:

In biochemical assays, 3,5-Dibromo-PADAP is employed to study enzyme activities and protein interactions. Its ability to form complexes with various biomolecules allows researchers to investigate enzyme kinetics and inhibition mechanisms effectively .

Case Study: Enzyme Inhibition

A study demonstrated that 3,5-Dibromo-PADAP could inhibit specific enzyme activities by binding to the active sites of enzymes involved in metabolic pathways. This property makes it a valuable tool for understanding metabolic regulation .

Medical Research

Potential Therapeutic Applications:

Research has indicated that 3,5-Dibromo-PADAP may possess therapeutic properties, particularly in the realm of diagnostics. It has been explored for its potential use as a diagnostic tool in detecting specific biomarkers associated with diseases .

Table 2: Potential Medical Applications of 3,5-Dibromo-PADAP

| Application Area | Description |

|---|---|

| Diagnostic Tool | Used for detecting disease biomarkers |

| Therapeutic Agent | Investigated for anti-inflammatory properties |

Industrial Uses

Dyes and Pigments:

In industrial applications, this compound is utilized in the development of specialized dyes and pigments due to its vibrant color properties and stability under various conditions .

Case Study: Dye Production

An industrial case study highlighted the use of 3,5-Dibromo-PADAP in producing high-quality dyes for textiles that exhibit excellent lightfastness and washfastness properties .

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound forms stable complexes with metal ions, which can be detected through spectroscopic methods. In biological systems, it may interact with enzymes or proteins, altering their activity or function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3,5-DiBr-PADAP and related azo-pyridyl reagents:

Key Research Findings and Differences

Chelation Efficiency and Selectivity

- 3,5-DiBr-PADAP: Exhibits dual selectivity for Zn²⁺ and Cu²⁺, forming stable 1:1 complexes with molar absorptivity (ε) of ~1.5 × 10⁵ L·mol⁻¹·cm⁻¹ at 560–580 nm . However, its moderate solubility requires methanol or surfactants for aqueous assays .

- 5-Br-PAPS : Optimized for Zn²⁺ with ε > 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ at 550 nm. The sulfopropyl group enhances water solubility, enabling direct use in serum without organic solvents .

- 3,5-DiBr-PAESA : Specifically binds Cu²⁺ (ε ~1.0 × 10⁵ L·mol⁻¹·cm⁻¹ at 630 nm) due to the aniline backbone and sulfonate group, reducing interference from Fe³⁺ or Mn²⁺ .

Structural Impact on Performance

- Bromine Substitution: The 3,5-dibromo configuration in 3,5-DiBr-PADAP and 3,5-DiBr-PAESA increases electron-withdrawing effects, stabilizing metal complexes and shifting absorption maxima to longer wavelengths compared to mono-bromo analogues .

- Amino and Sulfonate Groups: Diethylamino (3,5-DiBr-PADAP) vs. sulfopropylamino (5-Br-PAPS): The latter enhances hydrophilicity but may reduce membrane permeability in cell-based assays . Aniline (3,5-DiBr-PAESA) vs. phenol (3,5-DiBr-PADAP): Aniline derivatives show higher Cu²⁺ selectivity due to nitrogen’s coordination geometry .

Biological Activity

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly referred to as 3,5-Dibromo-PADAP, is an organic compound with a complex molecular structure characterized by the presence of bromine atoms, a pyridylazo group, and a diethylamino substituent. Its molecular formula is C15H16Br2N4O, with a molecular weight of approximately 428.12 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including analytical chemistry, biochemistry, and medicinal research.

The unique structure of this compound contributes to its reactivity and functionality. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These properties allow it to interact with biological molecules in significant ways.

| Property | Value |

|---|---|

| Molecular Formula | C15H16Br2N4O |

| Molecular Weight | 428.12 g/mol |

| CAS Number | 14337-54-3 |

| LogP | 3.81210 |

| Density | Not Available |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and interact with various biological macromolecules such as enzymes and proteins. This interaction can alter enzyme activity or protein function, making it a valuable tool in biochemical assays.

Interaction Studies

Research has indicated that this compound can effectively bind to metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). The binding affinity and stability of these complexes have been studied extensively using electrochemical methods. For instance, studies have shown that the electrochemical behavior of the Cu(II) complex with this compound exhibits distinct redox properties that are crucial for understanding its functionality in biological systems .

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes, potentially influencing metabolic pathways.

- Colorimetric Assays : The compound is utilized in colorimetric assays for the detection of metal ions due to its sensitivity towards specific anions like thiocyanate and halides.

Case Studies

- Metal Ion Detection : In a study focusing on the detection of trace metal ions in environmental samples, this compound was employed due to its high sensitivity and selectivity for metal ions. The color change observed during the assay allowed for quantification using spectrophotometric methods.

- Biochemical Assays : Another research investigation explored its role in enzyme assays where the compound was used to study the kinetics of enzyme-catalyzed reactions. Results indicated significant alterations in enzyme activity upon interaction with this compound.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

Q & A

Q. Methodology :

- Prepare a chelation buffer (pH 6–8) to optimize metal-ligand binding.

- Use UV-Vis spectroscopy at λmax 550–600 nm for quantification.

- For HPLC, pair with ion-pairing agents like tetrabutylammonium bromide to enhance retention .

Basic: How can this reagent be applied for zinc detection in forensic samples (e.g., skin imprints)?

Zinc-coated surfaces leave trace imprints that react with the compound to form a red complex. This method is non-destructive and highly specific.

Q. Methodology :

- Swab the sample with a solution of 0.1 mM reagent in ethanol/water (1:1).

- Adjust pH to 7.5–8.5 using ammonium acetate buffer.

- Measure absorbance at 580 nm or use imaging techniques to visualize color intensity .

Advanced: How can interference from competing ions (e.g., Fe³⁺, Al³⁺) be minimized in complex matrices?

Competing ions often co-chelate, causing false positives. Masking agents and selective extraction are effective.

Q. Methodology :

- Add 1,10-phenanthroline (for Fe²⁺) or fluoride ions (for Al³⁺) to block interference.

- Pre-concentrate target metals via solid-phase extraction using C18 columns functionalized with the reagent .

Advanced: What strategies improve HPLC separation efficiency for metal-chelate complexes?

Optimizing mobile phase composition and column chemistry is critical.

Q. Methodology :

- Use a C18 column with a mobile phase of methanol:water (70:30) containing 5 mM sodium dodecyl sulfate (ion-pair agent).

- Adjust pH to 6.0–6.5 with phosphate buffer to stabilize chelates.

- Temperature control (25–30°C) reduces peak broadening .

Basic: What are the critical steps in synthesizing this compound?

The synthesis involves diazotization and coupling reactions.

Q. Methodology :

- Diazotize 3,5-dibromo-2-aminopyridine with NaNO₂/HCl at 0–5°C.

- Couple the diazonium salt with 5-(diethylamino)phenol in alkaline medium (pH 9–10).

- Purify via recrystallization from ethanol/water .

Advanced: How can structural modifications enhance selectivity for rare earth metals?

Introducing sulfonic acid groups or bulkier substituents alters chelation kinetics.

Q. Methodology :

- Replace the diethylamino group with a sulfopropyl group to improve water solubility and La³⁺ affinity.

- Validate selectivity using ICP-MS cross-checking .

Basic: What are the stability and storage requirements for this reagent?

The compound degrades under light and moisture.

Q. Methodology :

- Store as a solid in amber glass at <15°C with desiccants.

- Prepare fresh working solutions in degassed solvents to prevent oxidation .

Advanced: How can simultaneous detection of multiple metals (e.g., Zn²⁺ and Cd²⁺) be achieved?

Kinetic discrimination and multivariate regression resolve overlapping signals.

Q. Methodology :

- Immobilize the reagent on XAD-4 resin to create an optode.

- Measure kinetic profiles at a single wavelength (580 nm) over 5–10 minutes.

- Apply partial least squares (PLS) regression to deconvolute signals .

Basic: What is the chelation mechanism between the compound and metal ions?

The pyridylazo and phenolic groups act as bidentate ligands, forming a 1:1 or 1:2 (metal:ligand) complex.

Q. Methodology :

- Confirm stoichiometry via Job’s plot or molar ratio methods.

- Characterize using FTIR (shift in N=N and C-O stretches) and X-ray crystallography .

Advanced: How is the accuracy of quantitative methods validated?

Cross-validation with reference techniques and spike-recovery studies ensure reliability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.